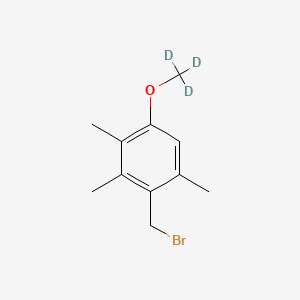
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a deuterated compound with the molecular formula C11H12D3BrO and a molecular weight of 246.16. This compound is often used in scientific research due to its unique properties, including its stability and labeling capabilities. It is a derivative of 4-Methoxy-2,3,6-trimethylbenzyl Bromide, where three hydrogen atoms are replaced by deuterium atoms.
準備方法
The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 typically involves the bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl alcohol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
科学的研究の応用
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
作用機序
The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 involves its role as a labeled compound in various biochemical and chemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in biological systems, providing insights into metabolic pathways and molecular targets.
類似化合物との比較
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 can be compared with other similar compounds such as:
4-Methoxy-2,3,6-trimethylbenzyl Bromide: The non-deuterated version of the compound.
2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene-d3: Another deuterated derivative with a slightly different substitution pattern.
4-(Bromomethyl)-1-methoxy-2,3,5-trimethylbenzene-d3: A similar compound with different methyl group positions.
These comparisons highlight the uniqueness of this compound in terms of its deuterium labeling and specific substitution pattern, which make it valuable for specific research applications.
特性
IUPAC Name |
2-(bromomethyl)-1,3,4-trimethyl-5-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCXIUHIWADJBU-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CBr)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CBr)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662086 |
Source


|
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-80-8 |
Source


|
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

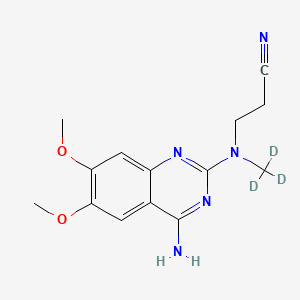
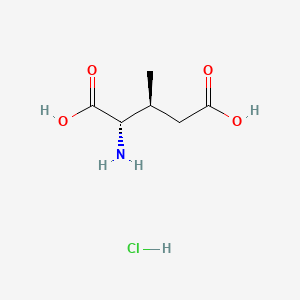
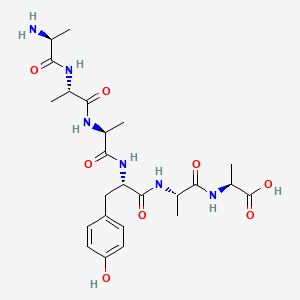
![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)



![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)
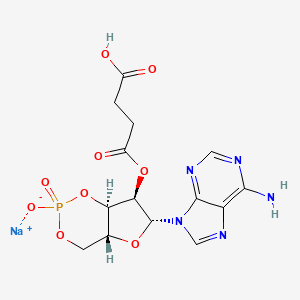
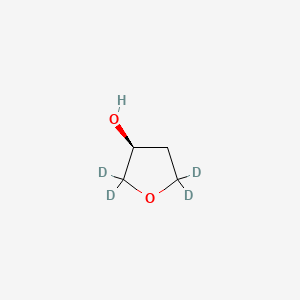
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)
